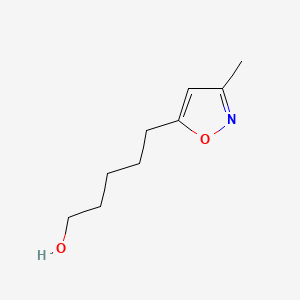

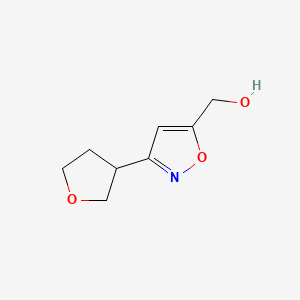

![molecular formula C7H6N4O3 B571256 3-Amino-4-hydroxy-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid CAS No. 120581-76-2](/img/structure/B571256.png)

3-Amino-4-hydroxy-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Amino-4-hydroxy-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid” is a derivative of 1H-pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The starting compound 3-amino-1,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4,6(5H)-dione is reacted with each of diketone and β-ketoester, forming pyridopyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The molecular structure of “3-Amino-4-hydroxy-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid” is established using spectroscopic techniques . The compounds were shown to fit tightly into the active site of the TrKA kinase crystal structure .Chemical Reactions Analysis

The compounds reacted with each of aromatic aldehyde and arenediazonium salt to give the respective arylidenes and arylhydrazo derivatives .科学的研究の応用

Synthesis of Novel Heterocyclic Compounds for Potential Hypertensive Activity : Kumar and Mashelker (2007) synthesized compounds related to pyrazolopyridine, which are expected to exhibit hypertensive activity. They developed 7-Hydroxy/Amino-5-methyl-6-(5-substituted-[1,2,4]oxadiazol-3-yl)-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylic acid amides, demonstrating the potential pharmacological applications of these compounds【Kumar & Mashelker, 2007】.

Library of Fused Pyridine-Carboxylic Acids for Combinatorial Chemistry : Volochnyuk et al. (2010) generated a library of fused pyridine-carboxylic acids, including pyrazolopyridines, for use in combinatorial chemistry. These compounds underwent standard combinatorial transformations like amide coupling, esterification, and heterocyclizations, highlighting their versatility in drug discovery and synthesis【Volochnyuk et al., 2010】.

Synthesis of Biologically Active Scaffolds : Yakovenko and Vovk (2021) developed convenient methods for synthesizing 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines, which are considered promising biologically active scaffolds. This research indicates the potential of pyrazolopyridine derivatives in creating new biologically active compounds【Yakovenko & Vovk, 2021】.

Kinase-Focused Library Development : Smyth et al. (2010) explored the synthesis of 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, highlighting their potential as a heteroaromatic scaffold for drug discovery, particularly for kinase inhibition, which is crucial in cancer drug targets【Smyth et al., 2010】.

Antibacterial Screening : Maqbool et al. (2014) investigated the antibacterial activities of pyrazolopyridine derivatives, finding some to be effective antibacterial agents. This indicates the potential use of pyrazolopyridine compounds in developing new antibacterial drugs【Maqbool et al., 2014】.

Antiviral Activity : Bernardino et al. (2007) synthesized pyrazolopyridine derivatives and evaluated their antiviral activity against viruses like Herpes simplex, demonstrating the potential of these compounds in antiviral drug development【Bernardino et al., 2007】.

将来の方向性

The research on “3-Amino-4-hydroxy-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid” and its derivatives is ongoing, with a focus on finding new therapies that reduce the side effects of conventional treatments . The identification of gene fusions in certain cancers has provided a practical target for expanding therapeutic options and advancing precision medicine .

特性

IUPAC Name |

3-amino-4-oxo-1,5-dihydropyrazolo[4,3-c]pyridine-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O3/c8-5-3-4(10-11-5)2(7(13)14)1-9-6(3)12/h1H,(H,9,12)(H,13,14)(H3,8,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZSDKGXAQJSQKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C(=NN2)N)C(=O)N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-hydroxy-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

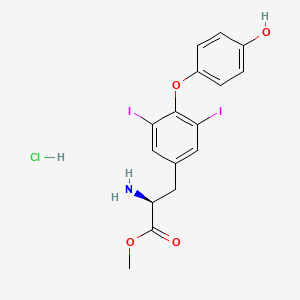

![3H-Imidazo[4,5-g]quinazoline-6-carboxaldehyde, 5,8-dihydro-4,9-dihydroxy-2,3-dimethyl-8-oxo- (9CI)](/img/no-structure.png)

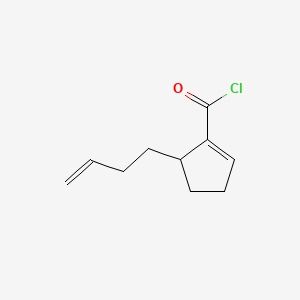

![2,6-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B571182.png)

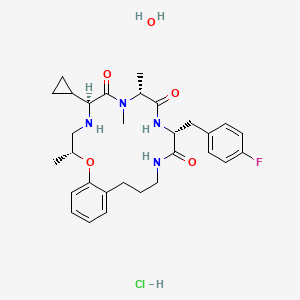

![2-[3-Ethoxycarbonyl-4-[3-[3-ethoxycarbonyl-5-oxo-1-(2-sodiosulfobenzyl)-2-pyrazolin-4-ylidene]-1-propenyl]-5-hydroxy-1H-pyrazol-1-ylmethyl]benzenesulfonic acid sodium salt](/img/structure/B571192.png)